rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans
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Overview
Description
“rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans” is a chiral compound with a cyclobutane ring substituted with a sulfanylmethyl group and a hydroxyl group The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans” can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane derivative, followed by the introduction of the sulfanylmethyl and hydroxyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
“rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the sulfanylmethyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of a cyclobutanone derivative.
Reduction: Formation of a cyclobutane derivative with a thiol group.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanylmethyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol: The non-racemic form of the compound.
(1S,2S)-2-(sulfanylmethyl)cyclobutan-1-ol: The enantiomer of the compound.
2-(sulfanylmethyl)cyclobutan-1-one: The oxidized form of the compound.
Uniqueness
“rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans” is unique due to its racemic nature, which can exhibit different physical and chemical properties compared to its enantiomers
Properties
CAS No. |
2624109-60-8 |
---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.2 |
Purity |
95 |
Origin of Product |
United States |
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